Dapagliflozin-d5

描述

达格列净-d5 是达格列净的氘代形式,达格列净是一种钠-葡萄糖协同转运蛋白 2 (SGLT2) 抑制剂,主要用于治疗 2 型糖尿病。氘代版本通常用于科学研究,以研究达格列净的药代动力学和代谢途径,因为氘的存在会影响化合物的稳定性和代谢速率。

准备方法

合成路线和反应条件

达格列净-d5 的合成涉及将氘原子掺入达格列净分子中。这可以通过多种合成路线实现,包括:

氘交换反应: 此方法涉及在氘化剂存在下用氘取代氢原子。

氘化试剂: 在达格列净的合成中使用氘化起始原料或试剂会导致氘原子在分子中的特定位置掺入。

工业生产方法

达格列净-d5 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。该过程可能包括:

催化加氢: 在催化剂存在下使用氘气,用氘取代氢原子。

氘化溶剂: 在反应混合物中使用氘化溶剂,以促进氘原子的掺入。

化学反应分析

反应类型

达格列净-d5 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成代谢产物,例如苄基羟基达格列净和氧代达格列净.

还原: 还原反应会导致还原代谢产物的形成。

取代: 取代反应可以在分子中的特定位置发生,导致形成不同的衍生物。

常用试剂和条件

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 还原剂,如硼氢化钠和氢化铝锂,用于还原反应。

催化剂: 钯碳 (Pd/C) 等催化剂用于加氢反应。

主要形成的产物

科学研究应用

达格列净-d5 广泛应用于科学研究的各种应用中,包括:

药代动力学研究: 氘代化合物用于研究达格列净在体内的吸收、分布、代谢和排泄 (ADME).

代谢途径分析: 研究人员使用达格列净-d5 来研究代谢途径并鉴定体内形成的代谢产物.

药物相互作用研究: 该化合物用于研究潜在的药物相互作用以及与其他药物联合用药的影响.

作用机制

达格列净-d5 与达格列净一样,抑制位于肾脏近端小管的钠-葡萄糖协同转运蛋白 2 (SGLT2)。通过抑制 SGLT2,达格列净-d5 减少了肾小管对葡萄糖的重吸收,导致尿液中葡萄糖排泄量增加。 这导致 2 型糖尿病患者的血糖控制得到改善 . 此外,达格列净-d5 已被证明对心血管和肾脏结局有益 .

相似化合物的比较

类似化合物

恩格列净: 另一种用于治疗 2 型糖尿病的 SGLT2 抑制剂。

达格列净-d5 的独特性

达格列净-d5 的独特之处在于存在氘原子,这可以增强化合物的代谢稳定性,并为研究达格列净的药代动力学和代谢途径提供有价值的见解。这使其成为科学研究中宝贵的工具,用于研究达格列净在体内的作用和相互作用。

生物活性

Dapagliflozin-d5 is a deuterated form of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used for the treatment of type 2 diabetes mellitus (T2DM). This article explores the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

Dapagliflozin functions by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, dapagliflozin promotes glycosuria, leading to reduced blood glucose levels. This mechanism not only aids in glycemic control but also contributes to weight loss and lower blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety. Key parameters include:

- Absorption : Dapagliflozin is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1-2 hours post-dose.

- Bioavailability : The bioavailability of dapagliflozin is about 78%, indicating that a significant portion of the drug reaches systemic circulation.

- Half-life : The terminal half-life is approximately 13 hours, allowing for once-daily dosing.

- Metabolism : It is metabolized primarily in the liver via UDP-glucuronosyltransferase enzymes to form inactive metabolites.

Glycemic Control

Numerous studies have demonstrated the effectiveness of dapagliflozin in reducing HbA1c levels in patients with T2DM. A systematic review highlighted that dapagliflozin administration resulted in an average HbA1c reduction of approximately 0.50% to 1.0% over 24 to 52 weeks .

Table 1: Summary of Clinical Trials on Dapagliflozin Efficacy

| Study | Duration | HbA1c Reduction | Weight Change | Blood Pressure Change |

|---|---|---|---|---|

| Study A | 24 weeks | -0.38% | -2.20 kg | -4 mmHg |

| Study B | 52 weeks | -0.66% | -3.0 kg | -5 mmHg |

| Study C | 12 weeks | -0.95% | -1.5 kg | -3 mmHg |

Cardiovascular Outcomes

Dapagliflozin has also been associated with cardiovascular benefits, particularly in patients with heart failure and chronic kidney disease. In a meta-analysis involving over 42,000 participants, dapagliflozin was linked to a significant reduction in cardiovascular mortality compared to placebo .

Table 2: Cardiovascular Outcomes Associated with Dapagliflozin

| Outcome | Dapagliflozin Group | Placebo Group | Relative Risk Reduction |

|---|---|---|---|

| All-cause mortality | Lower | Higher | 12% |

| Hospitalization for HF | Reduced | Increased | 15% |

Safety Profile

While dapagliflozin is generally well-tolerated, some adverse effects have been noted:

- Increased risk of urinary tract infections and genital infections.

- Potential hypotension and dehydration due to osmotic diuresis.

- Renal function should be monitored, particularly in patients with pre-existing renal impairment.

In a specific study focusing on patients with kidney failure on dialysis, dapagliflozin was found to be well-tolerated with no serious adverse events reported .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients (≥65 years) demonstrated that dapagliflozin effectively reduced HbA1c levels without significantly increasing the risk of hypoglycemia or other adverse events compared to younger cohorts .

Case Study 2: Impact on Heart Failure

In patients with heart failure, dapagliflozin not only improved glycemic control but also reduced hospitalization rates related to heart failure exacerbations .

属性

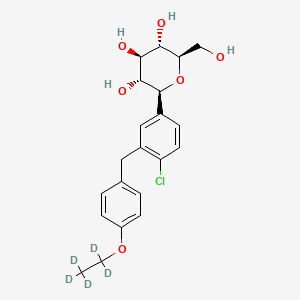

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-CAXKFZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668210 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204219-80-6 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。